Cas no 866010-37-9 (3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one)
![3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one structure](https://ja.kuujia.com/scimg/cas/866010-37-9x500.png)
3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one 化学的及び物理的性質
名前と識別子
-
- 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
-
- MDL: MFCD05670369
- インチ: 1S/C14H18N2O/c1-2-16-13(17)11-7-3-4-8-12(11)15-14(16)9-5-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3
- InChIKey: ZYRVQFHGTMUACN-UHFFFAOYSA-N
- ほほえんだ: C12(N(CC)C(=O)C3=C(N1)C=CC=C3)CCCC2
3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A959110-1g |
3'-Ethyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-one |
866010-37-9 | 90% | 1g |
$350.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00928144-1g |
3'-Ethyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-one |
866010-37-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
abcr | AB298549-100 mg |
3'-Ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one; . |
866010-37-9 | 100 mg |
€221.50 | 2023-07-20 | ||
abcr | AB298549-100mg |
3'-Ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one; . |
866010-37-9 | 100mg |
€221.50 | 2024-04-16 |
3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-oneに関する追加情報
Comprehensive Overview of 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS No. 866010-37-9)
The compound 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS No. 866010-37-9) is a unique spirocyclic quinazolinone derivative that has garnered significant attention in pharmaceutical and material science research. This structurally complex molecule combines a cyclopentane ring with a quinazolinone core through a spiro junction, creating a three-dimensional architecture that offers distinctive chemical and biological properties. The presence of the ethyl substituent at the 3'-position further enhances its molecular diversity, making it a valuable scaffold for drug discovery and specialty chemical applications.
In recent years, researchers have focused on spirocyclic compounds like 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one due to their potential as privileged structures in medicinal chemistry. These compounds frequently appear in drug candidate libraries because their rigid, three-dimensional structures often exhibit improved target selectivity and metabolic stability compared to flat aromatic systems. The quinazolinone moiety in particular is known for its diverse biological activities, ranging from enzyme inhibition to receptor modulation, which explains why scientists are actively investigating derivatives like CAS No. 866010-37-9 for various therapeutic applications.
The synthesis of 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one typically involves multi-step organic transformations that construct the spirocyclic framework with precision. Modern synthetic approaches often employ catalyzed cyclization reactions or multicomponent reactions to efficiently build the molecular architecture. Recent advances in green chemistry have also influenced the preparation of such compounds, with researchers developing more sustainable methods that reduce hazardous byproducts and improve atom economy - a topic of growing importance in chemical manufacturing.
From a physicochemical perspective, 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one exhibits properties characteristic of its hybrid structure. The spiro center imposes significant conformational constraints, while the quinazolinone moiety contributes to the compound's hydrogen bonding capacity and potential for π-π interactions. These features make the molecule particularly interesting for crystal engineering studies and the development of functional materials with tailored solid-state properties. Researchers are exploring its potential in creating novel organic semiconductors or photoresponsive materials, areas that have seen explosive growth due to demands from the electronics industry.
In biological systems, derivatives of spiro[cyclopentane-quinazolinone] have shown promise across multiple therapeutic areas. While specific data on CAS No. 866010-37-9 may be limited due to its status as a research chemical, structurally related compounds demonstrate activities against various kinase enzymes, G-protein-coupled receptors, and epigenetic regulators. The pharmaceutical industry's ongoing search for novel CNS-active compounds has particularly benefited from such spirocyclic frameworks, as their three-dimensionality often improves blood-brain barrier penetration - a key challenge in neurological drug development.
The commercial availability of 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one through specialty chemical suppliers reflects its importance as a building block for medicinal chemistry programs. Current market trends show increasing demand for such structurally diverse intermediates, driven by pharmaceutical companies' needs to explore novel chemical space in drug discovery. The compound's price and availability may vary depending on purity requirements and order scale, but it generally falls within the range of other advanced pharmaceutical intermediates with similar complexity.
Analytical characterization of 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one typically involves a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. Advanced techniques like HPLC-MS are often employed for quality control, especially when the compound is intended for biological screening. The growing implementation of artificial intelligence in molecular characterization has also begun to impact how such compounds are analyzed and cataloged in chemical databases.
From a regulatory standpoint, 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one is generally classified as a research chemical without significant restrictions, though appropriate safety precautions should always be followed when handling any laboratory substance. Researchers working with this compound should consult relevant SDS documentation and implement standard laboratory safety protocols. The compound's environmental fate and toxicity profile would typically be assessed as part of any drug development program where it serves as an intermediate.
Future research directions for 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one and related spirocyclic quinazolinones are likely to focus on several cutting-edge areas. These include its potential incorporation into PROTAC molecules (proteolysis-targeting chimeras), exploration as a covalent inhibitor scaffold, or use in DNA-encoded library synthesis. The continued evolution of cryo-EM techniques may also facilitate better understanding of how such three-dimensional structures interact with biological targets at atomic resolution.
For scientists seeking to work with 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS No. 866010-37-9), several practical considerations should be noted. The compound's stability under various conditions (pH, temperature, light exposure) should be empirically determined for specific applications. Storage recommendations typically suggest keeping it in a cool, dry environment, protected from light and moisture. When designing synthetic routes using this intermediate, chemists should consider its potential reactivity at both the quinazolinone carbonyl and the spirocyclic positions to maximize synthetic utility.
The scientific literature contains numerous examples of structurally analogous spiro compounds that can provide valuable insights into the potential behavior and applications of 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one. Recent publications have highlighted similar frameworks in contexts ranging from antiviral drug discovery to supramolecular chemistry, demonstrating the versatility of this structural class. Researchers are encouraged to monitor emerging journals and patent literature for new developments involving this intriguing molecular architecture.
866010-37-9 (3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one) 関連製品
- 2287317-86-4([3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 1171636-46-6(3-(3-chloro-4-methoxyphenyl)-1-{4-(6-methylpyridazin-3-yl)aminophenyl}urea)
- 1154600-08-4(2-(3-ethylpiperidin-1-yl)ethan-1-amine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1807017-53-3(Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate)
- 2171963-62-3(1-amino(oxan-4-yl)methylcyclooctan-1-ol)
- 109596-70-5(LPT N-Oxide)
- 1554485-44-7((±)-CP 47,497-C7-Hydroxy Metabolite)
- 392321-33-4(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide)
- 941947-59-7(N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide)
